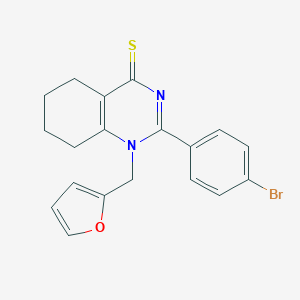
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a complex organic compound that features a quinazoline core structure substituted with a bromophenyl group and a furylmethyl group
Vorbereitungsmethoden
The synthesis of 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Attachment of the Furylmethyl Group: The furylmethyl group is attached through a coupling reaction, such as a Friedel-Crafts alkylation, using a furylmethyl halide and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The furylmethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is also investigated for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione can be compared with other similar compounds, such as:
2-(4-bromophenyl)-1-(2-furylmethyl)-quinazoline: This compound lacks the tetrahydro modification, which may affect its chemical reactivity and biological activity.
2-(4-bromophenyl)-1-(2-furylmethyl)-4(1H)-quinazolinone: The presence of a carbonyl group in the quinazolinone structure can influence its electronic properties and interactions with biological targets.
2-(4-bromophenyl)-1-(2-furylmethyl)-5,6,7,8-tetrahydroquinazoline:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)-1-(furan-2-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-14-9-7-13(8-10-14)18-21-19(24)16-5-1-2-6-17(16)22(18)12-15-4-3-11-23-15/h3-4,7-11H,1-2,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJHDWXSKMHXNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CC3=CC=CO3)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methoxyethyl)-2-[(4-methoxyphenoxy)methyl]benzimidazole](/img/structure/B384510.png)
![2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B384511.png)
![1-[(2,2-Dichlorocyclopropyl)methyl]-2-methylbenzimidazole](/img/structure/B384513.png)
![[1-[(2-Methoxyphenyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B384514.png)

![5-[[(3-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B384518.png)
![3-[1-(2-Methylbutyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B384519.png)
![2-[(4-chlorophenoxy)methyl]-1-(2-methoxyethyl)-1H-benzimidazole](/img/structure/B384522.png)
![N-{3-[(4-chlorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B384523.png)
![N-(3-{4-morpholinyl[4-(trifluoromethyl)phenyl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B384525.png)
methyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}acetamide](/img/structure/B384526.png)
![N-{3-[(3-chlorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}-2-furamide](/img/structure/B384527.png)
